N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-19-13(11-4-5-20-8-11)7-16-15(18)10-2-3-12-14(6-10)21-9-17-12/h2-6,8-9,13H,7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKSHCNPXGPBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the thiophene moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the carboxamide group: The final step involves the amidation reaction, where the carboxylic acid group on the benzo[d]thiazole core is converted to a carboxamide using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of cost-effective reagents and catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
2.1. Benzo[d]thiazole Core Formation
The benzo[d]thiazole scaffold is typically synthesized via condensation of 2-aminothiophenol with aldehydes or ketones under acidic conditions . For example:
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Starting materials : 2-aminothiophenol and thiophen-3-ylmethyl ketone.
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Reaction conditions : Acidic catalysis (e.g., HCl) at elevated temperatures.
2.2. Carboxamide Formation
The carboxamide group is introduced via coupling reactions. A representative pathway:
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Activation of carboxylic acid : Conversion of benzo[d]thiazole-6-carboxylic acid to an active ester using EDC or similar agents.
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Amidation : Reaction with 2-methoxy-2-(thiophen-3-yl)ethylamine under mild conditions (e.g., room temperature in DMF).
2.3. Alkylation/Substitution
The 2-methoxy-2-(thiophen-3-yl)ethyl substituent is introduced through:
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Nucleophilic substitution : Using thiophen-3-ylmethyl halides or alcohols as electrophiles.
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Methoxylation : Installation of the methoxy group via Williamson ether synthesis or similar methods.
3.1. TA (Tethered Aminohydroxylation) Reaction
While not directly applied to this compound, analogous TA reactions (e.g., with sulfonamides) demonstrate the importance of substrate structure in determining product selectivity :
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Sulfonamide substrates : Lead to 1,2-thiazinane products via 1,2-hydride migration.
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Sulfamate esters : Form 1,2,3-oxathiazinane derivatives under Rh-catalyzed conditions .
3.2. Coupling Reactions
The use of EDC in carboxamide formation facilitates activation of the carboxylic acid, enabling efficient amidation. This step is critical for maintaining regioselectivity and minimizing side reactions.
4.2. Key Functional Group Transformations
| Reaction Type | Purpose | Reagents | References |
|---|---|---|---|
| Amidation | Introduce carboxamide group | EDC, DMF | |
| Alkylation | Install thiophen-3-yl substituent | Thiophen-3-ylmethyl halides | |
| Methoxylation | Add methoxy group | Williamson ether synthesis |
5.1. Spectroscopic Characterization
The compound is typically analyzed via:
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NMR : Confirms aromatic protons (δ 7.0–8.0 ppm) and methoxy/thiophenyl groups (δ 3.5–4.0 ppm).
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IR : Identifies amide (N–H stretch at ~3300 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
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Mass spectrometry : Molecular ion peak at ~370 g/mol.
5.2. Reactions and Stability
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Hydrolysis : Susceptible to amide hydrolysis under acidic/basic conditions.
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Oxidation : Thiophene rings may undergo oxidation to form sulfoxides or sulfones.
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Substitution : Methoxy groups may participate in nucleophilic aromatic substitution under forcing conditions.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant inhibitory effects against viral agents, including coronaviruses. The compound's structure allows for effective binding to viral proteins, potentially blocking their replication.
Table 1: Antiviral Activity of Related Compounds
| Compound Name | Viral Target | IC50 (µM) | Reference |
|---|---|---|---|
| Benzothiazole Derivative A | Coronavirus | 0.5 | |
| Benzothiazole Derivative B | Influenza | 0.8 | |
| N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide | SARS-CoV-2 | TBD |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been documented, with studies demonstrating its ability to inhibit pro-inflammatory cytokines. This property positions it as a candidate for treating inflammatory diseases.
Case Study: Anti-inflammatory Effects
In vitro studies have shown that the compound reduces the levels of TNF-alpha and IL-6 in macrophage cultures stimulated by lipopolysaccharides (LPS). This suggests its potential use in conditions such as rheumatoid arthritis and other inflammatory disorders.
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Its mechanism involves inhibition of tubulin polymerization, which is crucial for cell division.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF7 (Breast Cancer) | 5.0 | Tubulin polymerization inhibition | |
| HeLa (Cervical Cancer) | 4.5 | Induction of apoptosis | |
| A549 (Lung Cancer) | 6.0 | Cell cycle arrest |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
Table 3: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution | Increases antibacterial potency |
| Variations in thiophene ring | Alters selectivity towards cancer cells |
| Benzothiazole core modifications | Enhances antiviral efficacy |
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to the inhibition of key biological processes. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Thiophene Positioning : The target compound’s thiophene-3-yl group distinguishes it from analogs like , where thiophene is at position 2. This positional difference may alter π-π stacking interactions in biological systems.
- Linker Diversity: The methoxy-ethyl-thiophene linker in the target compound contrasts with the alkynyl-diazirine group in FFF-31 and the pyridinylamino-propyl group in compound 22 .
Purity and Characterization:
- HPLC purity for analogs ranges from 96.2% to 99.9% , suggesting rigorous purification protocols. The target compound’s purity would likely depend on similar chromatographic methods (e.g., DCM:MeOH gradients).
Pharmacological and Physicochemical Properties
While biological data for the target compound are absent in the evidence, insights can be extrapolated from analogs:
- Kinase Inhibition : Compound 22 inhibits BRAFV600E kinase (IC50 = 7.9 μM), demonstrating the role of benzothiazole carboxamides in targeting enzymatic activity.
- Solubility : The methoxy group in the target compound may enhance aqueous solubility compared to halogenated analogs like compound 86 .
- Molecular Weight : The target compound’s molecular weight (~350–400 g/mol, estimated) falls within the range of drug-like molecules, similar to compound 86 (357.95 g/mol) .
Biological Activity
N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazole moiety and a thiophene ring, contributing to its biological properties. Its molecular formula is C16H17N3O2S, with a molecular weight of 318.41 g/mol. The presence of these heterocycles enhances its interaction with various biological targets.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. It has shown inhibitory effects against several viral agents, including coronaviruses. Studies suggest that modifications on the benzothiazole ring can influence its efficacy against viral targets, indicating a strong structure–activity relationship (SAR) that is crucial for optimizing therapeutic potential .
Anti-inflammatory Properties
The compound also demonstrates notable anti-inflammatory activity. Benzothiazole derivatives are recognized for their ability to modulate inflammatory pathways, making this compound a candidate for treating conditions characterized by inflammation.
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties as well. The structural components of the compound allow it to interact with bacterial cell membranes or inhibit key metabolic pathways in microorganisms .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Viral Replication : The compound may inhibit viral replication by interfering with viral enzymes or by binding to viral proteins, preventing their function.
- Modulation of Inflammatory Mediators : It may reduce the production of pro-inflammatory cytokines and other mediators involved in the inflammatory response.
- Interaction with DNA : Some studies suggest that it can bind to DNA and inhibit topoisomerase II, leading to DNA damage and subsequent cell death in cancer cells.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol.
- Introduction of the Thiophene Moiety : Cross-coupling reactions such as Suzuki or Stille coupling are used to incorporate the thiophene ring.
- Amidation Reaction : The carboxylic acid group is converted to a carboxamide using appropriate amines and coupling reagents .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds and their derivatives:
| Study | Compound | Activity | IC50/EC50 Values |
|---|---|---|---|
| Benzothiazole Derivative A | Antiviral | 0.20 μM | |
| Thiadiazole Derivative B | Anticancer | 30.57 μM | |
| Benzothiazolyl-Pyridine Hybrid C | Antiviral (H5N1/SARS-CoV-2) | 0.35 μM |
These findings highlight the potential for further exploration of this compound as a lead compound for drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide?
- Methodology :
- Condensation reactions : Use intermediates like benzo[d]thiazole-6-carboxylic acid and 2-methoxy-2-(thiophen-3-yl)ethylamine under reflux conditions in ethanol (EtOH) or tetrahydrofuran (THF) .
- Cyclization : Employ acetonitrile (reflux) or dimethylformamide (DMF) with iodine and triethylamine to facilitate heterocycle formation, as seen in analogous thiazole syntheses .
- Purification : Utilize flash chromatography (e.g., ethyl acetate/hexane) or recrystallization for isolating the final product .
Q. What safety protocols should be followed when handling this compound?
- Guidelines :
- Wear protective gear (gloves, goggles, lab coat) to avoid skin/eye contact .
- Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent reflux .
- Segregate chemical waste and dispose via certified biohazard services to prevent environmental contamination .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., thiophene vs. benzothiazole moieties) .
- HPLC : Assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .
- Catalyst screening : Test iodine, copper iodide, or palladium catalysts for coupling reactions .
- Temperature control : Gradual heating (e.g., 60–80°C in THF) reduces side reactions, as demonstrated in related carboxamide syntheses .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?
- Approaches :
- X-ray crystallography : Resolve ambiguous stereochemistry or regioselectivity (e.g., thiophene orientation) .
- 2D NMR (COSY, HSQC) : Differentiate overlapping proton environments in the benzothiazole and thiophene groups .
- Computational modeling : Compare experimental C shifts with density functional theory (DFT)-predicted values .
Q. What methodologies are suitable for assessing the compound’s potential biological activity?
- Assays :
- Antimicrobial testing : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria, as seen in structurally similar thiazole derivatives .
- Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Enzyme inhibition : Test kinase or protease inhibition using fluorogenic substrates, leveraging the benzothiazole moiety’s affinity for hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
